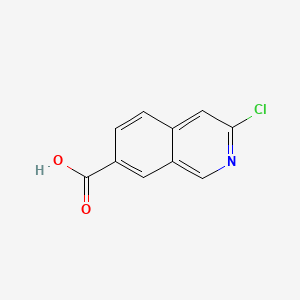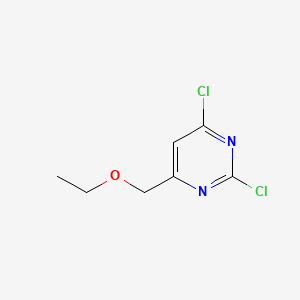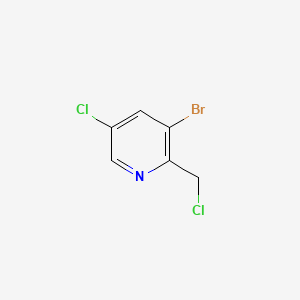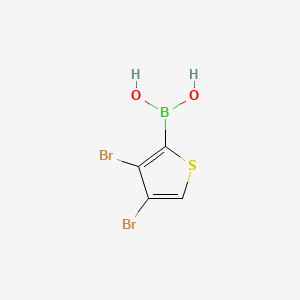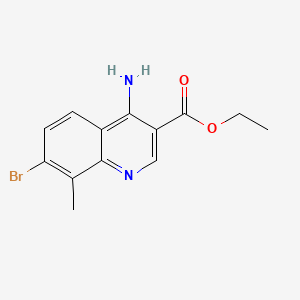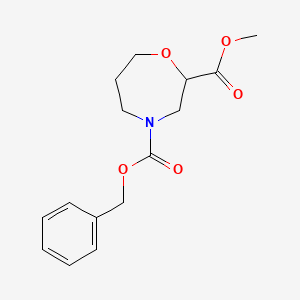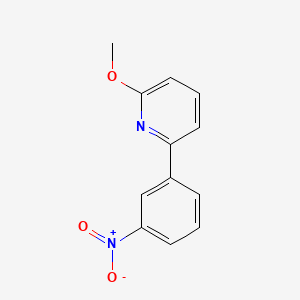
2-Methoxy-6-(3-nitrophenyl)pyridine
Übersicht
Beschreibung
“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.
Chemical Reactions Analysis
The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Wissenschaftliche Forschungsanwendungen
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives have shown diverse biological activities and have potential for newer therapeutic possibilities .
-
Fungicidal Activity of Nitrophenylpyridines
- Field : Agricultural Chemistry .
- Application : Nitrophenyl-pyridines have been studied for their fungicidal activity .
- Methods : The preparation of new substituted nitrophenyl-pyridines involves the nitration of 3-methyl-2-phenylpyridine, 3-methyl-4-phenylpyridine, and 2-methyl-3-phenylpyridine .
- Results : The monomethyl substituted nitrophenylpyridines displayed weak or moderate fungicidal activity .
-
Antimicrobial and Antiviral Activities of Pyridine Compounds
- Field : Medicinal Chemistry .
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods : The synthesis of pyridine compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction .
- Results : Pyridine compounds have shown promising antimicrobial and antiviral activities, which could be beneficial in the context of the COVID-19 pandemic .
-
Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
- Field : Pharmaceutical Sciences .
- Application : A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and assessed for their cytotoxic activity .
- Methods : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : Some of the compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
-
Antihypertensive Activity of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates
- Field : Pharmaceutical Sciences .
- Application : A class of compounds, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates, has been studied for their antihypertensive activity .
- Methods : The compounds were synthesized by the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure .
- Results : The asymmetrically substituted derivatives showed superior pharmacological activities (coronary vasodilation, antihypertensive activity) compared to the symmetrically substituted derivatives in many cases . One representative of this class was selected for further development as an antihypertensive drug .
-
Synthesis of Hantzsch Poly-substituted Pyridines Containing Adamantyl Moiety
- Field : Organic Chemistry .
- Application : A one-step procedure has been developed for the synthesis of new Hantzsch poly-substituted pyridines from a three-component reaction .
- Methods : The reaction involves N-(adamantan-1-yl)acetoacetamide, aldehyde derivatives, ammonium acetate in ethanol in the presence of montmorillonite K10 catalyst under reflux conditions .
- Results : The presence of adamantyl moiety in adamantyl acetoacetamide as an active methylene component leads to a strong steric hindrance and accelerates the oxidation of 1,4-dihydropyridines to the pyridine derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-nitrophenyl)pyridine | |
CAS RN |
1313359-04-4 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



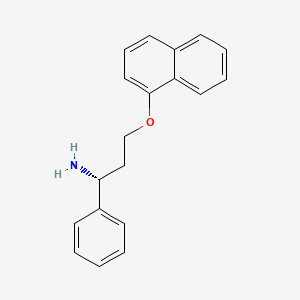
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
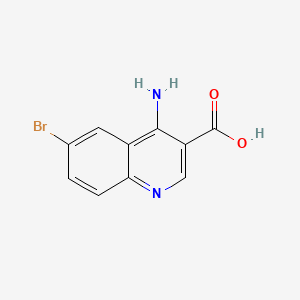
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

